(E)-3-[3,4-dimethoxy-5-(piperonylsulfamoyl)phenyl]acrylic acid
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Overview
Description
(2E)-3-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)PROP-2-ENOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a sulfamoyl group, and a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)PROP-2-ENOIC ACID typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)PROP-2-ENOIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(2E)-3-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)PROP-2-ENOIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the sulfamoyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Oxydiethylamine: A compound with similar functional groups, used in the synthesis of polymers and as a cross-linking agent.
Uniqueness
(2E)-3-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)PROP-2-ENOIC ACID is unique due to its combination of a benzodioxole moiety, a sulfamoyl group, and a prop-2-enoic acid backbone. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like allylamine or 2,2’-oxydiethylamine .
Properties
Molecular Formula |
C19H19NO8S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(E)-3-[3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-4,5-dimethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H19NO8S/c1-25-16-7-12(4-6-18(21)22)9-17(19(16)26-2)29(23,24)20-10-13-3-5-14-15(8-13)28-11-27-14/h3-9,20H,10-11H2,1-2H3,(H,21,22)/b6-4+ |
InChI Key |
LRNREMGFJGZAAJ-GQCTYLIASA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Origin of Product |
United States |
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